molecular formula C18H25NO3 B11672298 Propyl 4-{[(4-methylcyclohexyl)carbonyl]amino}benzoate

Propyl 4-{[(4-methylcyclohexyl)carbonyl]amino}benzoate

Cat. No.: B11672298
M. Wt: 303.4 g/mol
InChI Key: KISBIZILKUBIQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 4-{[(4-methylcyclohexyl)carbonyl]amino}benzoate is a synthetic organic compound characterized by a benzoate ester backbone substituted at the para position with a carbamoyl group. The carbamoyl moiety is further functionalized with a 4-methylcyclohexyl ring, conferring steric bulk and lipophilicity.

Properties

Molecular Formula

C18H25NO3

Molecular Weight

303.4 g/mol

IUPAC Name

propyl 4-[(4-methylcyclohexanecarbonyl)amino]benzoate

InChI

InChI=1S/C18H25NO3/c1-3-12-22-18(21)15-8-10-16(11-9-15)19-17(20)14-6-4-13(2)5-7-14/h8-11,13-14H,3-7,12H2,1-2H3,(H,19,20)

InChI Key

KISBIZILKUBIQB-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCC(CC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-{[(4-methylcyclohexyl)carbonyl]amino}benzoate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-{[(4-methylcyclohexyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Propyl 4-{[(4-methylcyclohexyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs of Propyl 4-{[(4-methylcyclohexyl)carbonyl]amino}benzoate include derivatives with variations in the aromatic substituents, cyclohexyl modifications, or ester groups. Below is a detailed analysis of these analogs, supported by molecular data and research findings.

Propyl 4-[(3-Bromobenzoyl)amino]benzoate

Molecular Formula: C₁₇H₁₆BrNO₃ Molecular Weight: 362.223 g/mol (monoisotopic mass: 361.031355) . Structural Differences: Replaces the 4-methylcyclohexyl group with a 3-bromophenyl substituent. Key Properties:

  • Higher molecular weight compared to the methylcyclohexyl analog (362.223 vs. ~331.4 g/mol, estimated for the main compound). Applications: Not explicitly stated, but brominated aromatic compounds are commonly used in pharmaceuticals or as intermediates in Suzuki coupling reactions .

4-Propylphenyl 4-(trans-4-Butylcyclohexyl)benzoate

Molecular Formula: Not explicitly provided, but inferred as C₂₇H₃₄O₃ (based on substituents). Structural Differences:

  • Substitutes the propyl ester with a 4-propylphenyl group.
  • Replaces the 4-methylcyclohexyl with a trans-4-butylcyclohexyl group.
    Key Properties :
  • The trans-butylcyclohexyl group enhances steric hindrance and may improve thermal stability in liquid crystal applications.
  • Applications: Likely used in liquid crystal displays (LCDs) due to its cyclohexylbenzoate core, a common motif in nematic liquid crystals .

Pharmacological Analogs: MCHR1 Antagonists

Compounds like SNAP-7941 and its derivatives (e.g., FE@SNAP) share a carbamoyl-substituted benzoate core but incorporate piperidinyl and fluorophenyl groups .
Structural Differences :

  • Complex heterocyclic systems (e.g., pyrimidine rings) and fluorinated substituents.
    Key Properties :
  • Demonstrated high affinity for melanin-concentrating hormone receptor 1 (MCHR1), with (+)-SNAP-7941 showing nanomolar potency in vivo .
  • Fluorine atoms enhance metabolic stability and blood-brain barrier penetration.
    Applications : Investigated as anti-obesity and antidepressant agents .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Groups Key Applications References
This compound C₁₈H₂₅NO₃ (est.) ~331.4 (est.) 4-Methylcyclohexyl, propyl ester Research (inferred)
Propyl 4-[(3-Bromobenzoyl)amino]benzoate C₁₇H₁₆BrNO₃ 362.223 3-Bromophenyl, propyl ester Pharmaceutical intermediates
4-Propylphenyl 4-(trans-4-butylcyclohexyl)benzoate C₂₇H₃₄O₃ (est.) ~406.5 (est.) trans-4-Butylcyclohexyl, 4-propylphenyl Liquid crystals
(+)-SNAP-7941 (MCHR1 antagonist) C₃₄H₄₀F₂N₆O₅ (est.) ~682.7 (est.) Fluorophenyl, piperidinyl, pyrimidine Neurological therapeutics

Discussion of Substituent Effects

  • Cyclohexyl vs.
  • Ester Modifications : Propyl esters (main compound) balance solubility and bioavailability, whereas bulkier esters (e.g., 4-propylphenyl in ) may favor material science applications.
  • Halogenation: Bromine in Propyl 4-[(3-bromobenzoyl)amino]benzoate increases molecular weight and reactivity, making it suitable for cross-coupling reactions , whereas fluorine in MCHR1 antagonists improves pharmacokinetics .

Biological Activity

Propyl 4-{[(4-methylcyclohexyl)carbonyl]amino}benzoate is an organic compound that belongs to the class of esters. Its unique structure, characterized by a propyl group, a benzoate moiety, and an amine functional group linked to a carbonyl derived from 4-methylcyclohexane, suggests potential biological activities. This article explores its biological activity, synthesis, and potential applications based on available research.

  • Molecular Formula : C17H25N2O3
  • Molecular Weight : Approximately 303.4 g/mol
  • Structural Features : The presence of the propyl group and the carbonyl amine linkage are significant for its reactivity and interactions with biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Esterification : Formation of the ester bond.
  • Amide Formation : Reaction between the amine and carbonyl groups.
  • Purification : Techniques such as recrystallization or chromatography to achieve desired purity levels.

The biological activity can be attributed to several mechanisms:

  • Nucleophilic Substitution Reactions : The carbonyl group can be targeted by nucleophiles, facilitating interactions with biological macromolecules such as proteins or nucleic acids.
  • Hydrolysis : In aqueous environments, the compound can undergo hydrolysis, leading to the release of active metabolites that may exert biological effects.

Case Studies and Research Findings

Research into structurally similar compounds has provided insights into potential activities:

Compound NameBiological ActivityReference
Propyl 4-(4-methylbenzoyl)amino)benzoateExhibits anti-inflammatory properties
Propyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoateDemonstrated analgesic effects in animal models
Propyl 4-(cyclopentylcarbonyl)amino)benzoateAntimicrobial activity against Gram-positive bacteria

Interaction Studies

Understanding the interaction of this compound with biological macromolecules is critical for elucidating its mechanism of action. Potential studies could include:

  • Binding Affinity Assays : To determine how well the compound binds to target proteins.
  • Structural Analysis : Using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography to visualize interactions at the molecular level.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.